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Compound of Interest

Compound Name: TAM558 intermediate-5

Cat. No.: B15136284

Get Quote

This guide provides a detailed examination of the TAM558 payload, contextualized within its

delivery vehicle, the antibody-drug conjugate (ADC) OMTX705. It is intended for researchers,

scientists, and drug development professionals, offering a comprehensive overview of the

mechanism of action, preclinical and clinical data, and experimental methodologies.

Introduction to OMTX705 and the TAM558/TAM470
Payload
TAM558 is a crucial component in the synthesis of OMTX705, an investigational antibody-drug

conjugate. The active cytotoxic payload delivered by this ADC is TAM470, a novel, potent

cytolysin belonging to the tubulysin family of microtubule inhibitors.[1][2][3] Therefore, the

"TAM558 payload pathway" is effectively the cellular and molecular pathway of TAM470.

OMTX705 is engineered to target the Fibroblast Activation Protein (FAP), a serine protease

highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment

of a majority of carcinomas.[2][3] This strategic targeting of the tumor stroma, which is more

genetically stable than heterogeneous tumor cells, represents a promising therapeutic

approach to overcome drug resistance and enhance anti-tumor immunity.[4]
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The ADC consists of three primary components:

Antibody: OMTX005, a humanized monoclonal antibody that specifically binds to FAP.[2]

Payload: TAM470, a synthetic microtubule inhibitor.[1][3]

Linker: A protease-cleavable valine-citrulline PABA linker designed for stability in circulation

and efficient release of the payload within target cells.[1][5]

The OMTX705-TAM470 Payload Pathway
The therapeutic action of OMTX705 is a multi-step process, beginning with systemic

administration and culminating in the targeted destruction of both stromal and cancer cells.

Targeting and Binding: OMTX705 circulates through the bloodstream and, upon reaching the

tumor, the OMTX005 antibody moiety binds with high specificity to FAP on the surface of

CAFs.[1][2]

Internalization: Following binding, the entire OMTX705-FAP complex is internalized by the

CAF via endocytosis and trafficked into the cell's endosomal-lysosomal pathway.[1][4]

Payload Release: Within the acidic environment of the late endosomes and lysosomes,

resident proteases cleave the linker, liberating the active TAM470 payload into the cytoplasm

of the CAF.[1][2]

Microtubule Disruption: The released TAM470 binds to β-tubulin, inhibiting the polymerization

of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell

cycle arrest in the G2/M phase and ultimately triggers apoptosis in the FAP-positive CAF.[1]

[2][3]

Bystander Effect: A key feature of this pathway is the "bystander effect." The liberated

TAM470 is cell-permeable and can diffuse out of the targeted CAF into the surrounding

microenvironment, where it can be taken up by and kill neighboring cancer cells, which may

not express FAP.[4] This expands the therapeutic reach of the ADC beyond the directly

targeted stromal cells.
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Immune Modulation: Preclinical studies suggest a secondary mechanism of action involving

the modulation of the tumor immune microenvironment. Treatment with OMTX705 has been

shown to increase the infiltration of CD8+ T cells into the tumor, potentially reversing the

immunosuppressive effects of CAFs and rendering tumors more susceptible to immune

attack.[1][6]

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical

evaluations of OMTX705 and its payload.

Table 1: Preclinical Efficacy of OMTX705
Model Type Cancer Type Treatment Efficacy Source

Patient-Derived

Xenograft (PDX)

Pancreatic,

Lung, Breast

OMTX705

(single agent)

100% Tumor

Growth Inhibition

(TGI) and

prolonged tumor

regressions

[1][6]

Patient-Derived

Xenograft (PDX)

Lung

Adenocarcinoma

OMTX705 (10

mg/kg) +

Paclitaxel

More effective

than either agent

alone

[1]

Patient-Derived

Xenograft (PDX)

Lung

Adenocarcinoma

OMTX705 (30

mg/kg)

Higher efficacy

than combination

with Paclitaxel

[1]

Patient-Derived

Xenograft (PDX)
Breast Cancer

OMTX705 (30

mg/kg)

Highest tumor

regression rate
[1]

Humanized

Immune System

Mouse Model

PD-1 Inhibitor

Resistant

Tumors

OMTX705

Induced

complete

regressions and

delayed tumor

recurrence

[1][6]

Table 2: Phase 1 Clinical Trial (NCT05547321) Data
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Parameter Monotherapy Arm
Combination (with
Pembrolizumab)
Arm

Source

Patients Dosed 31 47 [7][8]

Dose Range 1-18 mg/kg 2-10 mg/kg [7][8]

Median Treatment

Exposure
44 days (range 8-113) 92 days (range 1-422) [7][8]

Dose-Limiting

Toxicities (DLTs)
None observed None observed [7][8]

Most Frequent

Related TEAEs

Asthenia (35%), AST

increased (14%),

Diarrhea (8%),

Anemia (8%), Nausea

(8%)

Not specified

separately
[7][8]

Best Overall

Response

Stable Disease (SD):

26%

Partial Response

(PR): 4% (1 MSS

CRC, 1 PDAC);

Stable Disease (SD):

33%; Progressive

Disease (PD): 51%

[7][8]

Duration of Response

(PR)
N/A

11+ months (MSS

CRC), 8 months

(PDAC)

[7][8]

Experimental Protocols and Methodologies
This section details the methodologies employed in the preclinical and clinical evaluation of

OMTX705.

Preclinical Evaluation
Cell Viability Assays:
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Objective: To determine the cytotoxic activity of OMTX705 and free TAM470.

Method: FAP-expressing cells (e.g., HT1080-FAP, CAF07) and wild-type cells (HT1080-

WT) were treated with serial dilutions of OMTX705 (starting at 400 nmol/L) or free TAM470

(starting at 60 µmol/L) for 5 days. Cell viability was assessed using crystal violet staining.

[1]

Caspase 3/7 Activity Assay:

Objective: To confirm apoptosis induction.

Method: Cells were treated with OMTX705 (400 nmol/L) or free drug (60 µmol/L). Caspase

3/7 activity was measured at various time points using a luminescence-based assay.[1]

In Vivo Efficacy Studies:

Objective: To evaluate the anti-tumor activity of OMTX705 in vivo.

Method: Patient-derived xenograft (PDX) models of various cancers (pancreatic, lung,

breast) were established in immunodeficient mice. Mice were treated with OMTX705

intravenously or intraperitoneally, alone or in combination with standard chemotherapy.

Tumor volume was measured over time to determine tumor growth inhibition.[1]

Pharmacokinetic (PK) Studies:

Objective: To assess the stability and concentration of OMTX705 in the bloodstream.

Method: CD-1 mice received a single intravenous injection of OMTX705. Blood samples

were collected at various time points. Serum concentrations of the total antibody and the

conjugated ADC were determined by sandwich ELISA, using anti-human Fc and anti-

TAM558 antibodies, respectively.[1]

Immunohistochemistry (IHC):

Objective: To detect the localization of the ADC and the payload within the tumor.

Method: Tumors from treated mice were excised, fixed, and sectioned. IHC staining was

performed using antibodies against human IgG (to detect the ADC) and TAM558 (to detect
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the payload), as well as markers for cell proliferation (Ki-67) and apoptosis (cleaved

caspase-3).[5]

Clinical Trial NCT05547321
Trial Design: A Phase 1, open-label, multicenter, dose-escalation study evaluating OMTX705

as a monotherapy and in combination with pembrolizumab in patients with advanced solid

tumors with no remaining standard therapeutic options. The study follows a classical 3+3

design.[8][9]

Patient Population: Adults (≥18 years) with histologically confirmed advanced or metastatic

solid tumors (including pancreatic, gastric, colorectal, NSCLC, breast, ovarian, and sarcoma)

who have progressed on standard therapy.[7] Key inclusion criteria include measurable

disease (RECIST 1.1) and ECOG performance status of 0-1. Key exclusion criteria include

uncontrolled brain metastases and recent systemic anticancer treatments.[7]

Intervention:

Monotherapy Arm: OMTX705 administered intravenously on Days 1 and 8 of a 21-day

cycle, with dose escalation starting at 1.0 mg/kg.[8]

Combination Arm: OMTX705 at escalating doses with a standard dose of pembrolizumab.

[8]

Primary Outcome Measures:

Incidence and severity of adverse events.

Determination of the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose

(RP2D).[9]

Secondary Outcome Measures:

Objective Response Rate (ORR), Duration of Response (DOR), and Progression-Free

Survival (PFS).

Pharmacokinetics of OMTX705.
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Immunogenicity (anti-drug antibody formation).[9]

Visualizations: Pathways and Workflows
The following diagrams illustrate the key pathways and processes described in this guide.
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Caption: The OMTX705 antibody-drug conjugate (ADC) mechanism of action.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b15136284/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-the-tam558-payload-pathway
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136284?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Analysis In Vivo Analysis

FAP+ & FAP- Cell Lines
(e.g., HT1080, CAFs)

Cell Viability Assay
(Crystal Violet)

Apoptosis Assay
(Caspase 3/7)

Tumor Volume
Measurement

PDX & Humanized
Mouse Models

OMTX705 Dosing
(Single Agent & Combo)

Pharmacokinetics
(ELISA)

IHC Analysis
(ADC, Payload, Ki-67)

Click to download full resolution via product page

Caption: Workflow for the preclinical evaluation of OMTX705.
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Caption: Logical workflow of the OMTX705 Phase 1 clinical trial (NCT05547321).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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